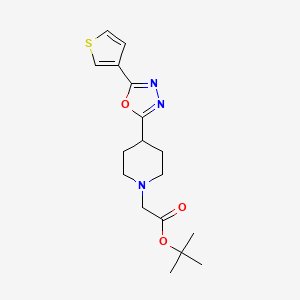

Tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Description

This compound features a hybrid heterocyclic scaffold combining a 1,3,4-oxadiazole ring, a piperidine moiety, and a thiophen-3-yl substituent. Its structural complexity suggests applications in medicinal chemistry, particularly as a bioactive molecule targeting enzymes or receptors.

Properties

IUPAC Name |

tert-butyl 2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-17(2,3)23-14(21)10-20-7-4-12(5-8-20)15-18-19-16(22-15)13-6-9-24-11-13/h6,9,11-12H,4-5,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFUVAXMJFRBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(CC1)C2=NN=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters.

Mode of Action

The compound is involved in a radical approach for the catalytic protodeboronation of alkyl boronic esters. This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation.

Biological Activity

Tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a compound that incorporates a piperidine ring and an oxadiazole moiety, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C16H21N3O3S

- Molecular Weight : 335.421 g/mol

- IUPAC Name : tert-butyl 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

This structure suggests potential interactions with biological targets due to the presence of the thiophene and oxadiazole rings, which are known to enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

- Cytotoxicity : In vitro tests have shown that compounds containing oxadiazole rings can inhibit cell proliferation in various cancer cell lines. Notably, compounds similar to this compound demonstrated IC50 values ranging from 0.86 to 19.5 μM against different cancer types, including breast carcinoma (T47D) and colon carcinoma (HT-29) .

| Cell Line | IC50 (μM) |

|---|---|

| Breast Carcinoma (T47D) | 19.5 |

| Colon Carcinoma (HT-29) | 10.38 |

| Glioma (C6) | 1.01 |

These findings suggest a promising anticancer profile for the compound.

Antimicrobial Activity

The oxadiazole derivatives have also been reported to possess antimicrobial properties. Research indicates that compounds with similar structures can exhibit antibacterial and antifungal activities:

- Mechanism of Action : The presence of the oxadiazole ring contributes to the inhibition of microbial growth by interfering with essential cellular processes .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated various oxadiazole derivatives for their anticancer activities. The results demonstrated that modifications in the chemical structure significantly influenced their efficacy against cancer cell lines . The study highlighted the importance of hydrophobic interactions between the compound and target proteins.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of oxadiazole derivatives against Mycobacterium bovis and other pathogens. The study found that specific modifications led to enhanced activity against dormant bacterial states, indicating potential therapeutic applications in treating infections .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges: The piperidine-thiophene linkage in the target compound may introduce steric hindrance during synthesis, contrasting with 6a’s linear phenoxy structure.

- However, experimental validation is absent.

- Evidence Gaps: No direct data on the target compound’s crystallography, stability, or bioactivity are provided. SHELX programs (e.g., SHELXL for refinement) are widely used in small-molecule crystallography , but their application to this compound remains unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.